molecular formula C11H20N4O2 B11729468 tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate

tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate

Cat. No.: B11729468
M. Wt: 240.30 g/mol
InChI Key: QLPVGELJZABHGS-UHFFFAOYSA-N
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Description

Tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, an amino group, and a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate typically involves the reaction of 4-amino-1-isopropyl-1H-pyrazole with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of tert-butyl carbamates often involves the use of di-tert-butyl dicarbonate as a reagent. This method is preferred due to its high yield and efficiency. The reaction is typically carried out at low temperatures to prevent decomposition of the product .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (4-amino-1-isopropyl-1H-pyrazol-5-yl)carbamate is unique due to the presence of both the isopropyl and tert-butyl groups, which confer specific steric and electronic properties. These properties can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C11H20N4O2

Molecular Weight

240.30 g/mol

IUPAC Name

tert-butyl N-(4-amino-2-propan-2-ylpyrazol-3-yl)carbamate

InChI

InChI=1S/C11H20N4O2/c1-7(2)15-9(8(12)6-13-15)14-10(16)17-11(3,4)5/h6-7H,12H2,1-5H3,(H,14,16)

InChI Key

QLPVGELJZABHGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=C(C=N1)N)NC(=O)OC(C)(C)C

Origin of Product

United States

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